3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine
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Overview
Description
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine typically involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a different functional group in place of the trifluoromethyl group.
Scientific Research Applications
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure.
Piperazine derivatives: Compounds with a similar piperazine ring structure.
Trifluoromethyl-substituted compounds: Compounds with a similar trifluoromethyl group.
Uniqueness
What sets 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine apart is the combination of these three functional groups in one molecule, which can result in unique biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C20H22F3N5O |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-4-15(14-16)19(29)28-12-10-27(11-13-28)18-7-6-17(24-25-18)26-8-1-2-9-26/h3-7,14H,1-2,8-13H2 |
InChI Key |
FICLCFBBTFJAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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